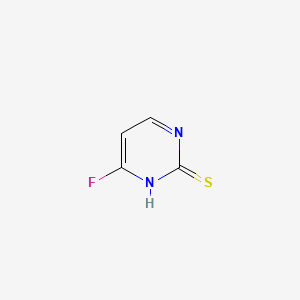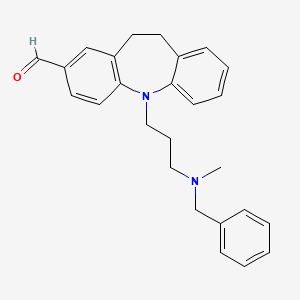
N-Benzyl-2-formyl Desipramine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Benzyl-2-formyl Desipramine is a derivative of desipramine, a tricyclic antidepressant Desipramine itself is known for its role in treating depression by inhibiting the reuptake of norepinephrine and serotonin
作用机制
Target of Action
N-Benzyl-2-formyl Desipramine is a derivative of Desipramine, a tricyclic antidepressant . The primary targets of Desipramine are the serotonin and norepinephrine reuptake transporters, where it acts as a potent inhibitor . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating mood and behavior .
Mode of Action
Desipramine inhibits the reuptake of serotonin and norepinephrine into presynaptic neurons, thereby increasing the levels of these neurotransmitters in the synaptic cleft . This leads to enhanced neurotransmission and ultimately results in an improvement in mood and reduction in depression symptoms . It’s also suggested that this compound may have serotonin release stimulating activity and calcium channel (voltage-sensitive) activity .
Biochemical Pathways
The increased levels of serotonin and norepinephrine in the synaptic cleft can affect various biochemical pathways. For instance, they can lead to the down-regulation of cerebral cortical β-adrenergic receptors and the sensitization of post-synaptic serotonergic receptors with chronic use . This can result in an overall increase in serotonergic neurotransmission .
Pharmacokinetics
Desipramine is extensively metabolized in the liver, primarily by CYP2D6 and to a lesser extent by CYP1A2, to 2-hydroxydesipramine, an active metabolite . The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability and therapeutic efficacy.
Result of Action
The inhibition of serotonin and norepinephrine reuptake by Desipramine results in an overall increase in serotonergic neurotransmission . This can lead to an improvement in mood and a reduction in symptoms of depression . This compound may also modulate brain serotonin and/or dopamine turnover .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other drugs, the individual’s metabolic rate, and genetic factors such as polymorphisms in the genes encoding for the metabolizing enzymes CYP2D6 and CYP1A2
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-2-formyl Desipramine typically involves the following steps:
N-Benzylation: Desipramine is reacted with benzyl chloride in the presence of a base such as sodium hydride to introduce the benzyl group.
Formylation: The benzylated desipramine is then subjected to formylation using reagents like formic acid or formyl chloride under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the above reactions are carried out under optimized conditions to ensure high yield and purity. The use of catalysts and continuous monitoring of reaction parameters is crucial for efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-Benzyl-2-formyl Desipramine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on neurotransmitter systems due to its structural similarity to desipramine.
Medicine: Investigated for its potential antidepressant and neuroprotective properties.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
相似化合物的比较
Desipramine: The parent compound, primarily used as an antidepressant.
Imipramine: Another tricyclic antidepressant with a similar mechanism of action but different side effect profile.
Nortriptyline: A secondary amine tricyclic antidepressant with a similar structure and function.
Uniqueness: N-Benzyl-2-formyl Desipramine is unique due to the presence of the benzyl and formyl groups, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound, desipramine. These modifications can potentially enhance its efficacy or reduce side effects, making it a compound of interest for further research and development.
属性
IUPAC Name |
11-[3-[benzyl(methyl)amino]propyl]-5,6-dihydrobenzo[b][1]benzazepine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O/c1-27(19-21-8-3-2-4-9-21)16-7-17-28-25-11-6-5-10-23(25)13-14-24-18-22(20-29)12-15-26(24)28/h2-6,8-12,15,18,20H,7,13-14,16-17,19H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQURJISLLKBMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)C=O)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

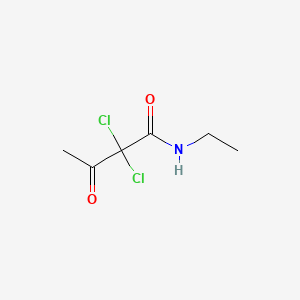
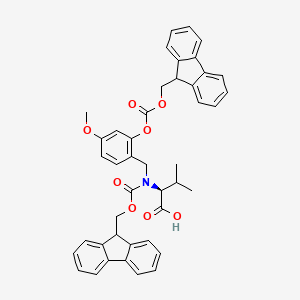
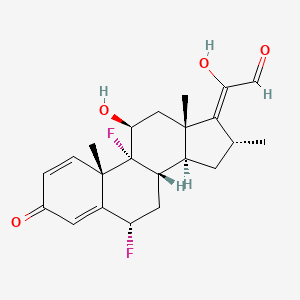

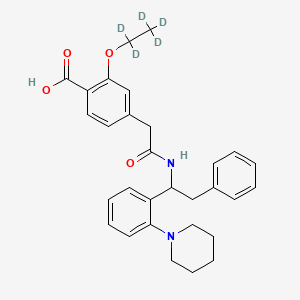
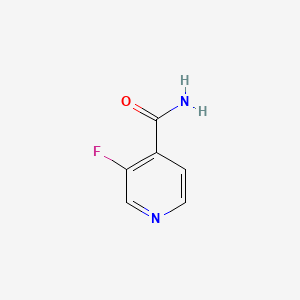
![2-[(Z)-pent-1-enyl]pyridine](/img/structure/B585123.png)
